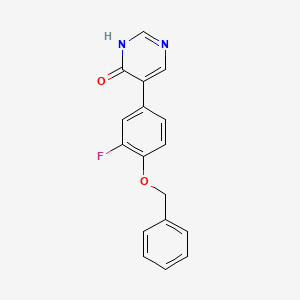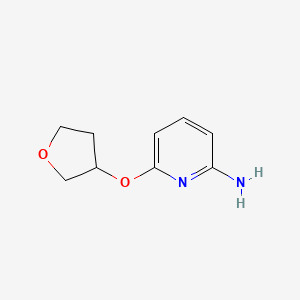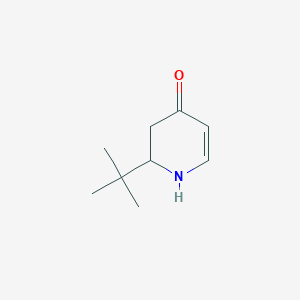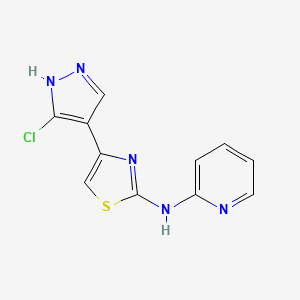
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves several steps, including the formation of the pyrazole ring, the introduction of the chloro substituent, and the coupling of the thiazole and pyridine rings. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反应分析
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential to inhibit Rho-kinases, which play a crucial role in various cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in diseases where Rho-kinase inhibition is beneficial.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves the inhibition of Rho-kinases. These kinases are involved in the phosphorylation of myosin light chain phosphates, which play a critical role in various cellular functions. By inhibiting these kinases, the compound can modulate cellular processes and pathways, leading to its potential therapeutic effects.
相似化合物的比较
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine can be compared with other similar compounds, such as other Rho-kinase inhibitors. Some of these similar compounds include:
Y-27632: A well-known Rho-kinase inhibitor with a different chemical structure.
Fasudil: Another Rho-kinase inhibitor used in clinical settings.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and advantages over other similar compounds.
属性
分子式 |
C11H8ClN5S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC 名称 |
4-(5-chloro-1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8ClN5S/c12-10-7(5-14-17-10)8-6-18-11(15-8)16-9-3-1-2-4-13-9/h1-6H,(H,14,17)(H,13,15,16) |
InChI 键 |
JFMZLCPOVDWSJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(NN=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



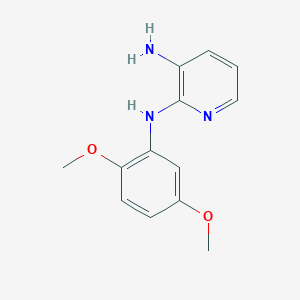


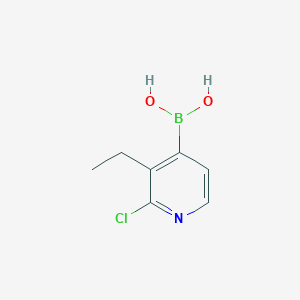
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
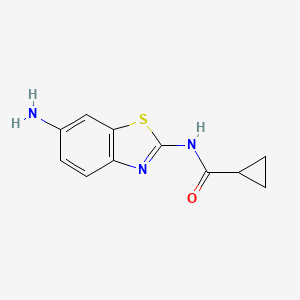

![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
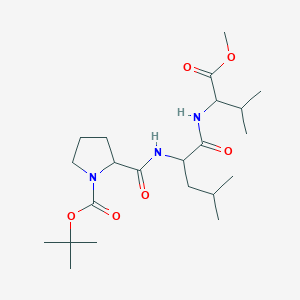
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
